molecular formula C7H7N5 B6165648 pyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 2312-91-6

pyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B6165648
CAS No.: 2312-91-6
M. Wt: 161.2
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Description

Pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine typically involves the condensation of suitable pyrimidine derivatives with various amines. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve multi-step synthesis with intermediate purification steps to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium cyanoborohydride, Raney nickel.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. It acts as a kinase inhibitor by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potent anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its broad spectrum of biological activities and its ability to inhibit multiple kinase targets. This versatility makes it a valuable compound in drug discovery and development .

Properties

CAS No.

2312-91-6

Molecular Formula

C7H7N5

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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